

acidity (pKa) of 1,1-dioxothiane-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-dioxothiane-4-carboxylic acid

Cat. No.: B153541

[Get Quote](#)

An In-depth Technical Guide to the Acidity (pKa) of **1,1-Dioxothiane-4-Carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical parameter in pharmaceutical sciences, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the acidity of **1,1-dioxothiane-4-carboxylic acid**, a molecule of interest due to its combination of a carboxylic acid moiety and a cyclic sulfone. We delve into the structural and electronic factors governing its pKa, offer a reasoned estimation of its value in the absence of definitive experimental data, and present authoritative protocols for both its chemical synthesis and precise experimental pKa determination. This document serves as a foundational resource for scientists engaged in the design and development of molecules incorporating these functional groups.

Introduction to Acidity and Molecular Context

The ionization state of a drug candidate is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the negative logarithm of the acid dissociation constant, quantifies the tendency of a compound to donate a proton and thus defines its charge state at a given physiological pH.^[1] For **1,1-dioxothiane-4-carboxylic acid**, the interplay between the acidic carboxylic group and the electron-withdrawing sulfone moiety within a saturated heterocyclic ring presents a unique case study in molecular acidity.

Understanding its pKa is essential for predicting its behavior in biological systems and for designing derivatives with tailored physicochemical properties.

Physicochemical Properties and Structural Analysis

1,1-dioxothiane-4-carboxylic acid is an organosulfur compound featuring a six-membered tetrahydrothiopyran ring where the sulfur atom is fully oxidized to a sulfone, and a carboxylic acid group is attached at the 4-position.

Property	Value	Source
IUPAC Name	1,1-dioxothiane-4-carboxylic acid	[2]
Molecular Formula	C ₆ H ₁₀ O ₄ S	[2]
Molecular Weight	178.21 g/mol	[2]
CAS Number	64096-87-3	[2]

The molecule's acidity is primarily dictated by two key structural features:

- The Carboxylic Acid Group (-COOH): This functional group is inherently acidic due to the ability of the resulting carboxylate anion (-COO⁻) to delocalize the negative charge across both oxygen atoms through resonance.[3] This resonance stabilization makes the conjugate base more stable, favoring proton dissociation.[3]
- The Sulfone Group (-SO₂-): The sulfone group is a powerful, non-conjugating electron-withdrawing group. The high electronegativity of the two oxygen atoms bonded to the sulfur atom creates a strong dipole, pulling electron density away from the rest of the ring through the sigma bonds (an inductive effect).[4]

The Decisive Role of the Sulfone Group in Acidity

The dominant factor elevating the acidity of **1,1-dioxothiane-4-carboxylic acid** above that of a simple cycloalkane carboxylic acid is the profound inductive effect of the distal sulfone group.

This electron withdrawal polarizes the C-C bonds throughout the ring, which in turn helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.[3][4] By "pulling" electron density away from the carboxylate, the sulfone group disperses the negative charge, making the conjugate base more stable and, consequently, the parent acid stronger (i.e., having a lower pKa).

While a precise experimental value for **1,1-dioxothiane-4-carboxylic acid** is not readily available in the cited literature, we can provide a scientifically-grounded estimate by comparison with analogous structures.

Compound	pKa Value	Rationale
Acetic Acid	4.75	Standard aliphatic carboxylic acid.[5]
Cyclohexanecarboxylic Acid	4.90	A non-substituted cycloalkane analog; serves as a baseline.
1,1-Dioxothiane-4-carboxylic acid	~3.5 - 4.0 (Estimated)	The strong inductive effect of the -SO_2^- group is expected to lower the pKa by approximately 1 to 1.5 units compared to the baseline.
2-Chloroacetic Acid	2.87	Demonstrates the significant acid-strengthening effect of a single electronegative substituent.[3]

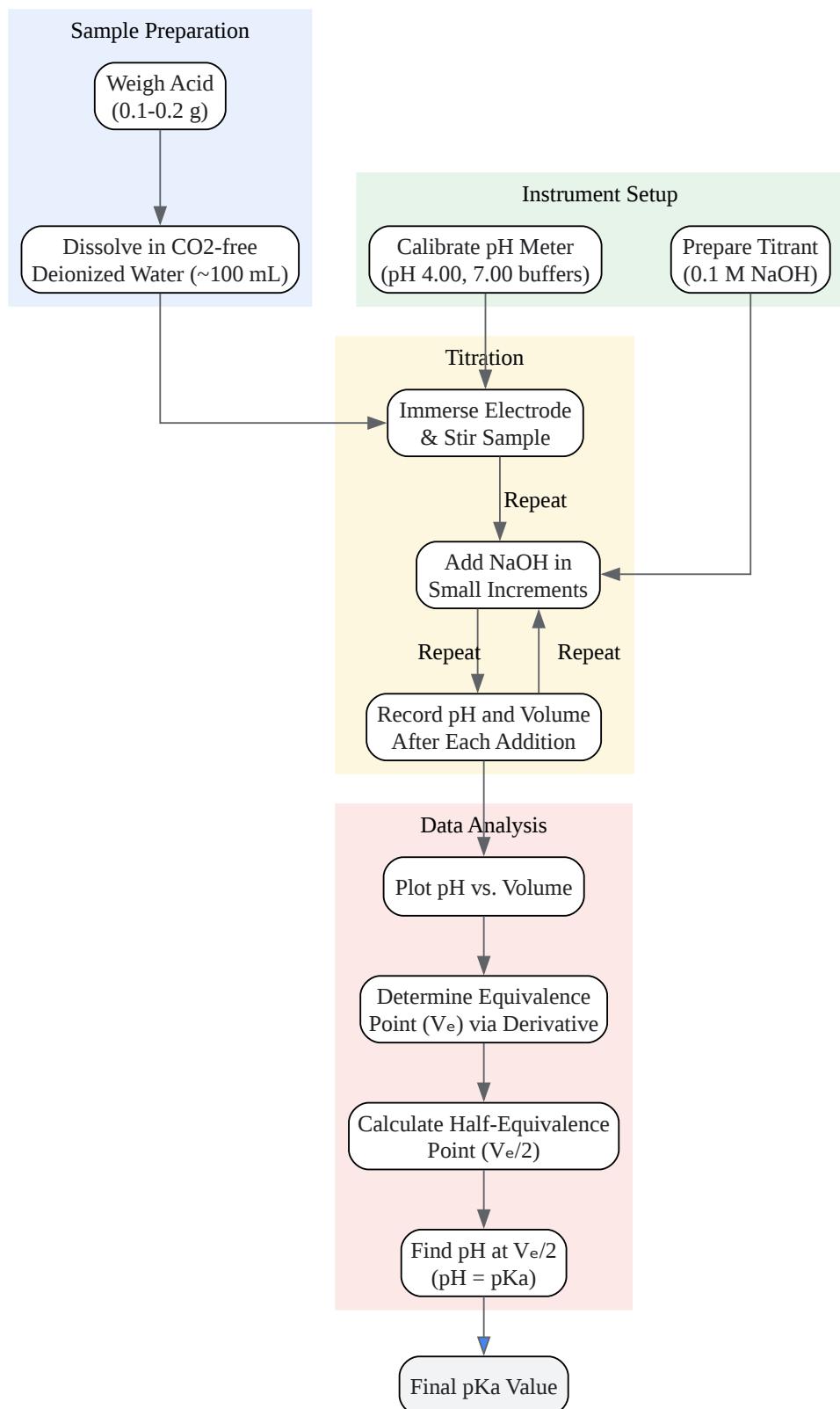
The sulfone group's influence, while transmitted through several sigma bonds, is substantial enough to significantly increase the acidity relative to its unsubstituted counterpart, cyclohexanecarboxylic acid.

Methodologies for pKa Determination

Accurate pKa determination can be achieved through both computational prediction and direct experimental measurement.

Computational Prediction of pKa

Modern quantum chemical calculations provide a powerful tool for estimating pKa values *in silico*. Density Functional Theory (DFT) methods, such as B3LYP, combined with a polarized continuum model (PCM) to simulate the solvent (e.g., water), can predict the pKa of organosulfur compounds and carboxylic acids with reasonable accuracy.^{[6][7]} Such methods calculate the Gibbs free energies of the acid and its conjugate base, from which the pKa can be derived using thermodynamic cycles.^[6] This approach is particularly valuable for novel compounds or when experimental determination is impractical.


Experimental Protocol: Potentiometric Titration

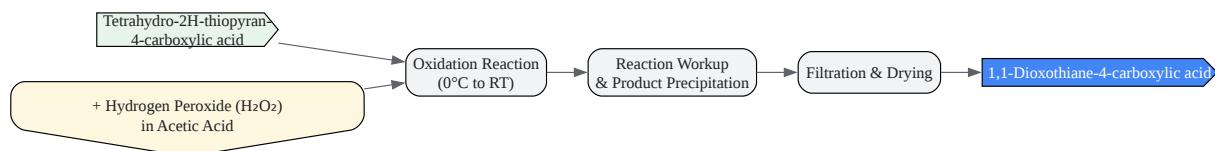
Potentiometric titration remains the gold standard for experimental pKa determination due to its accuracy and reliability.^[8] The method involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.^[8]

Step-by-Step Protocol:

- Preparation: Accurately weigh approximately 0.1-0.2 g of **1,1-dioxothiane-4-carboxylic acid** and dissolve it in ~100 mL of deionized, CO₂-free water.^[8] Gentle warming may be used if necessary, followed by cooling to room temperature.
- Titrant: Use a standardized solution of a strong base, typically 0.1 M NaOH, as the titrant.
- pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the temperature of the experiment.
- Titration: Place the dissolved acid sample on a magnetic stirrer and immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL), allowing the pH reading to stabilize after each addition.
- Data Recording: Record the pH value and the total volume of titrant added after each increment. Continue the titration well past the steepest part of the titration curve.
- Data Analysis:
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

- Determine the equivalence point (V_e), which is the point of maximum slope. This can be found accurately by plotting the first derivative ($\Delta\text{pH}/\Delta V$) or the second derivative ($\Delta^2\text{pH}/\Delta^2V$).
- The half-equivalence point occurs at $V_e / 2$.
- The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
- Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with its standard deviation.

[Click to download full resolution via product page](#)


Caption: Workflow for pKa determination by potentiometric titration.

Proposed Synthesis of 1,1-Dioxothiane-4-Carboxylic Acid

A plausible and efficient laboratory synthesis of the target compound involves the oxidation of a readily accessible sulfide precursor. This method is a standard transformation in organic synthesis.^[9]

Protocol: Synthesis via Oxidation

- **Precursor:** Begin with tetrahydro-2H-thiopyran-4-carboxylic acid. This precursor can be synthesized via several established routes.
- **Dissolution:** Dissolve the precursor acid in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and water.
- **Oxidation:** Cool the solution in an ice bath. Slowly add an excess of a strong oxidizing agent, such as hydrogen peroxide (30% aq. solution) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to the stirred solution. The use of an excess (typically 2.2-2.5 equivalents) ensures complete oxidation of the sulfide to the sulfone.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours or until analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) indicates the complete consumption of the starting material.
- **Workup and Isolation:** Quench any remaining oxidant carefully (e.g., with sodium bisulfite solution). The product can often be precipitated by adding the reaction mixture to ice water.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure **1,1-dioxothiane-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway to the target compound.

Conclusion

The acidity of **1,1-dioxothiane-4-carboxylic acid** is significantly enhanced by the strong inductive electron-withdrawing effect of the 1,1-dioxide (sulfone) group. While lacking a definitive experimentally determined pKa in the literature, a reasoned estimate places its value in the range of 3.5-4.0, making it a considerably stronger acid than its non-sulfone analog. This guide provides robust, field-proven protocols for both its synthesis and its precise pKa determination via potentiometric titration, empowering researchers to verify this critical parameter and further investigate its potential in medicinal chemistry and materials science.

References

- Po, P. L. A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." *Chemical Science*.
- Ali, S. T., et al. "A simple computational approach for pKa calculation of organosulfur compounds." *Journal of the Serbian Chemical Society*.
- Ibarra-Montaño, L. A., et al. "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and ¹H and ¹³C NMR Measurements." *Journal of Applied Solution Chemistry and Modeling*.
- Landmark College. "Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid." Landmark College Chemistry Department.
- Isik, M., et al. "Stacking Gaussian Processes to Improve pKa Predictions in the SAMPL7 Challenge." *ChemRxiv*.
- ResearchGate. "Compounds considered for theoretical pKa calculation."

- Wang, X., et al. "Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory."
- Organic Chemistry Tutor. "How to Estimate the pKa Values Using the pKa Table." Organic Chemistry Tutor.
- Janssen, H. M., et al. "Development of Methods for the Determination of pKa Values." ACS Medicinal Chemistry Letters.
- Ho, J. and Coote, M. L. "How to Predict the pKa of Any Compound in Any Solvent."
- Wikipedia. "Sulfonic acid." Wikipedia.
- Bilenko, V. A., et al.
- Chemistry LibreTexts. "Acidity of Carboxylic Acids." Chemistry LibreTexts.
- Organic Chemistry Data. "Equilibrium pKa Table (DMSO Solvent and Reference)." Bordwell pKa Table.
- The Organic Chemistry Tutor. "Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid." YouTube.
- Chemistry LibreTexts. "Acidity of Carboxylic Acids." Chemistry LibreTexts.
- European Patent Office. "2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use."
- Kertesz, I., et al. "Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer." *Analytical Chemistry*.
- Chemistry LibreTexts. "Synthesis of Carboxylic Acids." Chemistry LibreTexts.
- ResearchGate. "Does anyone have information on pKa of some carboxylic acids?"
- Ukrorgsintez, O., et al.
- PubChem. "Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide."
- The Organic Chemistry Tutor. "Synthesis of Carboxylic Acids | 4 Must-Know Reactions." YouTube.
- CLAS. "Table of Acids with Ka and pKa Values." University of California, Santa Barbara.
- Williams, R. "pKa Data Compiled by R. Williams." Scripps Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemrxiv.org [chemrxiv.org]
- 2. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. library.gwu.edu [library.gwu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.williams.edu [web.williams.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [acidity (pKa) of 1,1-dioxothiane-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153541#acidity-pka-of-1-1-dioxothiane-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com